Sparassol

Catalog No.
S600851
CAS No.
520-43-4
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparassol

CAS Number

520-43-4

Product Name

Sparassol

IUPAC Name

methyl 2-hydroxy-4-methoxy-6-methylbenzoate

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3

InChI Key

PFVPJOAAHSOENR-UHFFFAOYSA-N

SMILES

Array

Synonyms

methyl 2-hydroxy-4-methoxy-6-methylbenzoate

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC

2-hydroxy-4-methoxy-6-methylbenzoic acid methyl ester is a methoxybenzoic acid.
Sparassol has been reported in Sparassis ramosa, Blasia pusilla, and other organisms with data available.
structure in first source

Sparassol (CAS 520-43-4), chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a naturally occurring phenolic ester highly valued in procurement as a bioactive building block and biopesticide lead [1]. Exhibiting a melting point of 67–68 °C, it is highly soluble in organic solvents such as acetone and chloroform, while maintaining the chemical flexibility to be easily converted into water-soluble salts [2]. Its well-defined, low-molecular-weight structure (196.20 g/mol) makes it a highly reproducible starting material for synthesizing potent agricultural chemicals, such as methyl 2,4-dimethoxy-6-methylbenzoate (DMB), and for developing scalable nematicidal or insecticidal formulations [1].

Substituting Sparassol with closely related fungal metabolites (like methyl orsellinate) or complex commercial nematicides (like abamectin) introduces significant formulation and efficacy trade-offs [1]. Methyl orsellinate lacks the specific methoxy substitution at position 4, resulting in drastically lower contact toxicity against key agricultural pests [1]. Conversely, while macrocyclic lactones like abamectin offer high potency, their massive structural complexity limits synthetic scalability and downstream derivatization[2]. Sparassol provides a highly practical balance: a simple, low-molecular-weight scaffold that delivers dependable baseline bioactivity while serving as an easily functionalized precursor for both highly potent synthetic analogs and water-soluble injection salts [2].

Precursor Suitability for High-Potency Synthetic Biopesticides

Sparassol serves as the direct synthetic precursor to methyl 2,4-dimethoxy-6-methylbenzoate (DMB). When evaluating contact toxicity against Drosophila suzukii adults, DMB synthesized from Sparassol achieves an LD50 of 1.18 μg/fly (males), representing a roughly 5-fold increase in potency over the baseline Sparassol (LD50 5.29 μg/fly)[1].

Evidence DimensionContact Toxicity (LD50 against SWD males)
Target Compound DataSparassol: 5.29 μg/fly
Comparator Or BaselineDMB (Sparassol derivative): 1.18 μg/fly
Quantified Difference~4.5x to 5x higher potency for the derivative
ConditionsTopical application assay on Drosophila suzukii adults

Procuring Sparassol provides a highly efficient, structurally primed starting material for the scalable synthesis of ultra-potent DMB-based insecticides.

Formulation Adaptability for Aqueous Delivery Systems

While the base form of Sparassol is insoluble in water, it demonstrates excellent formulation adaptability via simple basification. Treatment with NaOH converts it to disodium sparassol, which is highly water-soluble and retains comparable nematicidal efficacy against Bursaphelenchus xylophilus (LC50 of 185.2 µg/mL for the salt vs. 150.4 µg/mL for the base) [1].

Evidence DimensionNematicidal Efficacy (LC50) and Aqueous Solubility
Target Compound DataSparassol (Base): 150.4 µg/mL (Water insoluble)
Comparator Or BaselineDisodium Sparassol (Salt): 185.2 µg/mL (Water soluble)
Quantified DifferenceMaintained bioactivity (within ~23% variance) while unlocking complete aqueous solubility
Conditions48-hour exposure assay against pine wood nematode (Bursaphelenchus xylophilus)

Allows formulators to procure a stable, organic-soluble base compound that can be easily converted into aqueous solutions for specialized agricultural delivery methods like trunk injection.

Significantly Higher Direct Contact Toxicity vs. Unmethylated Analogs

When compared directly to its naturally co-occurring unmethylated analog, methyl orsellinate, Sparassol demonstrates significantly higher baseline insecticidal properties. At a concentration of 20 μg/fly, Sparassol induces >78% mortality in adult Drosophila suzukii, whereas methyl orsellinate achieves only 24–35% mortality under identical conditions [1].

Evidence DimensionAdult Mortality Rate at 20 μg/fly
Target Compound DataSparassol: >78% mortality
Comparator Or BaselineMethyl orsellinate: 24–35% mortality
Quantified DifferenceMore than double the contact mortality rate
ConditionsTopical application on Drosophila suzukii adults

Justifies the selection of Sparassol over cheaper or more common unmethylated benzoic acid derivatives for direct use in biopesticide formulations.

Manufacturability and Structural Simplicity vs. Commercial Macrocycles

Commercial nematicides like Abamectin exhibit extreme potency (LC50 3.5 µg/mL) but are structurally massive macrocyclic lactones (>870 g/mol) that require complex fermentation and isolation [1]. Sparassol provides a viable nematicidal lead (LC50 150.4 µg/mL) with a simple substituted benzene ring structure (196.20 g/mol), enabling straightforward synthetic scalability and derivatization that is impossible with Abamectin [1].

Evidence DimensionMolecular Weight and Synthetic Complexity
Target Compound DataSparassol: 196.20 g/mol (Simple single-ring synthesis)
Comparator Or BaselineAbamectin: >870 g/mol (Complex fermentation required)
Quantified Difference77% lower molecular weight with vastly reduced synthetic steps
ConditionsEvaluation of active pharmaceutical ingredient (API) manufacturability

Offers agrochemical developers a highly scalable, synthetically accessible alternative to complex fermentation-derived macrocycles for next-generation nematicide R&D.

Precursor for Synthetic Insecticide Manufacturing

Sparassol is a highly efficient starting material for the industrial synthesis of methyl 2,4-dimethoxy-6-methylbenzoate (DMB). Its pre-existing methoxy and hydroxy substitutions allow for rapid, high-yield methylation, directly translating to highly potent contact insecticides for crop protection [1].

Aqueous Trunk Injection Formulations for Forestry

Due to its ability to be easily converted into disodium sparassol via simple NaOH treatment, Sparassol is highly suited for the development of water-soluble trunk injection nematicides targeting the pine wood nematode (Bursaphelenchus xylophilus), offering a sustainable alternative to complex macrocyclic lactones [2].

Lead Compound for Novel Biopesticide Development

With its proven baseline contact toxicity against pests like Drosophila suzukii—significantly outperforming unmethylated analogs like methyl orsellinate—Sparassol serves as an excellent, scalable lead compound for formulating new, naturally-derived contact biopesticides[1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

196.07355886 Da

Monoisotopic Mass

196.07355886 Da

Heavy Atom Count

14

UNII

49LGW9K0EH

Wikipedia

Sparassol

Dates

Last modified: 02-18-2024

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